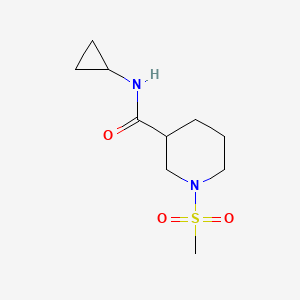

![molecular formula C15H15FN2O4S B4237831 N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4237831.png)

N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide

Overview

Description

N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist. It is used as an antihypertensive drug and is known to be effective in lowering blood pressure. Fimasartan has been approved for use in South Korea, and it is currently undergoing clinical trials in other countries.

Scientific Research Applications

Organic Synthesis

N-{5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide: plays a significant role in organic synthesis. Sulfonyl fluorides, like the one derived from this compound, are utilized in various synthetic pathways due to their reactivity and stability . They serve as precursors for the generation of fluorosulfonyl radicals, which are instrumental in creating a wide array of sulfonyl fluorides. These fluorides are valuable intermediates in synthesizing complex organic molecules.

Chemical Biology

In chemical biology, this compound’s derivatives are used as probes and modulators of biological processes . The sulfonyl fluoride group can interact with various enzymes and proteins, providing insights into their function and potentially leading to the development of new therapeutic agents.

Drug Discovery

The structural motif of N-{5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide is found in many drug candidates. Its derivatives are explored for their potential as small-molecule inhibitors, which can modulate biological targets and pathways involved in diseases . This exploration includes the identification of novel compounds that can inhibit inflammatory cytokines, a key area in treating conditions like arthritis and other inflammatory disorders.

Materials Science

Sulfonyl fluorides derived from this compound are also investigated in materials science. They can be used to modify surfaces or create new polymers with unique properties, such as increased resistance to degradation or improved mechanical strength .

Antiviral Activity

Indole derivatives, which can be synthesized from compounds like N-{5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide , have shown promise as antiviral agents. They have been tested against a range of RNA and DNA viruses, with some derivatives exhibiting significant inhibitory activity .

Antitubercular Activity

The compound’s indole-based derivatives have been investigated for their antitubercular activity. Research indicates that these derivatives can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, in both active and dormant states .

properties

IUPAC Name |

N-[5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S/c1-10(19)17-14-9-11(7-8-15(14)22-2)23(20,21)18-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHYOXZPMUAROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4237755.png)

![5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide](/img/structure/B4237765.png)

![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)

![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)

![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)

![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4237793.png)

![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)

![methyl 5-[(3-fluorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4237828.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4237829.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4237830.png)